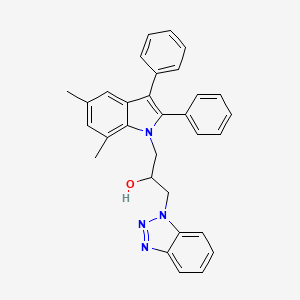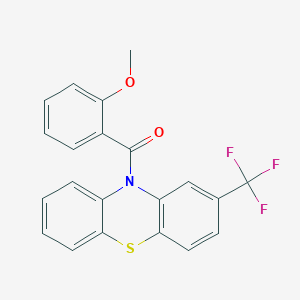![molecular formula C28H26ClN3O5S B11661587 ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-{(E)-[1-(4-chlorophényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3-{(E)-[1-(4-chlorophényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de la structure de base du benzothiophène, suivie par l'introduction des groupes pyrrole et pyrimidinylidène. L'étape finale implique l'estérification pour introduire le groupe carboxylate d'éthyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions de réaction et peuvent améliorer l'efficacité des synthèses en plusieurs étapes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-{(E)-[1-(4-chlorophényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à des activités biologiques différentes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH doivent être soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un aldéhyde dérivé, tandis que la réduction pourrait produire un alcool ou une amine.
Applications de recherche scientifique
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux ayant des propriétés uniques.
Biologie : Sa structure unique peut lui permettre d'interagir avec des molécules biologiques de manière spécifique, ce qui en fait un candidat pour le développement de médicaments ou comme outil dans les études biochimiques.
Médecine : L'activité biologique potentielle du composé pourrait conduire à son utilisation dans le développement de nouveaux médicaments, en particulier pour les maladies où les traitements actuels sont inadéquats.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, comme une meilleure stabilité ou réactivité.
Mécanisme d'action
Le mécanisme par lequel le 2-(3-{(E)-[1-(4-chlorophényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle exerce ses effets dépend de ses interactions avec les cibles moléculaires. Ces interactions pourraient impliquer la liaison à des protéines ou des enzymes spécifiques, modifiant leur activité et conduisant à des changements dans les processus cellulaires. Les voies exactes impliquées devraient être élucidées par des études biochimiques détaillées.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a tool in biochemical studies.
Medicine: The compound’s potential biological activity could lead to its use in the development of new pharmaceuticals, particularly for diseases where current treatments are inadequate.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 2-(3-{(E)-[1-(4-chlorophényl)-2,4,6-trioxotétrahydropyrimidin-5(2H)-ylidène]méthyl}-2,5-diméthyl-1H-pyrrol-1-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle comprennent d'autres dérivés du benzothiophène et des composés à base de pyrrole. Ces composés peuvent partager certaines caractéristiques structurelles mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs propriétés globales.
Unicité
Ce qui distingue ce composé, c'est sa combinaison unique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques spécifiques. Cela en fait une cible précieuse pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C28H26ClN3O5S |
|---|---|
Poids moléculaire |
552.0 g/mol |
Nom IUPAC |
ethyl 2-[3-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26ClN3O5S/c1-4-37-27(35)23-20-7-5-6-8-22(20)38-26(23)31-15(2)13-17(16(31)3)14-21-24(33)30-28(36)32(25(21)34)19-11-9-18(29)10-12-19/h9-14H,4-8H2,1-3H3,(H,30,33,36)/b21-14+ |
Clé InChI |
PDJUKYWPVAVBDW-KGENOOAVSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B11661519.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11661526.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)
![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)


